1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a complex organic compound that features a combination of aromatic, sulfonyl, triazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with a suitable base.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-(2H-1,2,3-triazol-2-yl)piperidine under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine depends on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl and triazole groups could play key roles in binding to these targets, while the piperidine ring might influence the compound’s overall conformation and bioavailability.
Comparison with Similar Compounds
- 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(1H-1,2,4-triazol-1-yl)piperidine
- 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,4-triazol-2-yl)piperidine
Uniqueness: 1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, while the triazole ring can provide additional sites for hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O2S/c15-13-2-1-11(9-12(13)14(16,17)18)25(23,24)21-7-3-10(4-8-21)22-19-5-6-20-22/h1-2,5-6,9-10H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFRAHAKSOIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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